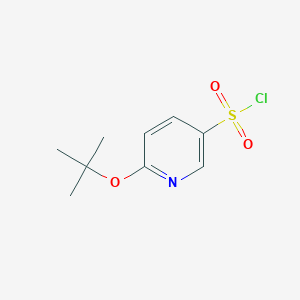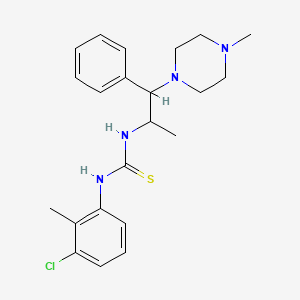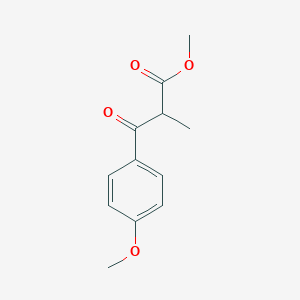![molecular formula C29H31N5O3S B2675198 4-tert-butyl-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 393841-28-6](/img/structure/B2675198.png)
4-tert-butyl-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including an aniline, a triazole, a sulfanyl group, and a benzamide. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole ring, for example, is a five-membered ring containing two nitrogen atoms, which could potentially participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the aniline group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents .Applications De Recherche Scientifique
Larvicidal and Antimicrobial Activities
Research into novel triazinone derivatives, which are structurally similar to the compound , has shown promising larvicidal and antimicrobial properties. A study by Kumara et al. (2015) synthesized novel 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones and evaluated their antimicrobial and mosquito larvicidal activities. The derivatives exhibited growth inhibition properties against certain bacterial and fungal pathogens, as well as potency in mosquito larvicidal activity, suggesting potential applications in pest control and antimicrobial product development (Kumara et al., 2015).
Material Science Applications
Compounds with similar structural features have been explored for their utility in material science, particularly in the development of polymers with specific properties. Hsiao et al. (2000) synthesized polyamides using ortho-linked derivatives based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol. These polyamides exhibited high thermal stability, solubility in polar solvents, and could form transparent, flexible, and tough films, indicating their potential use in high-performance materials (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Chemical Sensing and Imaging
A study by Ravichandiran et al. (2019) focused on a phenoxazine-based fluorescence chemosensor, which selectively detects Ba2+ ions among other alkaline metal ions. This chemosensor's high selectivity and sensitivity for Ba2+ detection, along with its successful application in live cell imaging, highlight the potential of structurally related compounds in chemical sensing and biomedical imaging applications (Ravichandiran et al., 2019).
Organic Electronics
The structural motifs present in the query compound are also found in materials used in organic electronics. Su and You‐Xuan Zheng (2019) synthesized red iridium(iii) complexes with Ir-S-P-S structures for use in OLEDs. These complexes, synthesized rapidly at room temperature, exhibited high phosphorescence quantum yields and enabled the production of OLEDs with good performance metrics, demonstrating the potential of such compounds in the field of organic electronics (Su & You‐Xuan Zheng, 2019).
Orientations Futures
Propriétés
IUPAC Name |
4-tert-butyl-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O3S/c1-29(2,3)21-12-10-20(11-13-21)27(36)30-18-25-32-33-28(34(25)23-8-6-5-7-9-23)38-19-26(35)31-22-14-16-24(37-4)17-15-22/h5-17H,18-19H2,1-4H3,(H,30,36)(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYHZTPRMVQKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-1H-indol-2-yl)methanone](/img/structure/B2675115.png)
![Methyl 2-[(2,4-dimethylpyrazol-3-yl)amino]acetate](/img/structure/B2675118.png)
![3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2675120.png)






![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2675134.png)

![1-(tert-butyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2675136.png)
![N-(2-ethylphenyl)-3-(3-methyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2675137.png)
![6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2675138.png)